2,2'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)
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Overview
Description
2,2’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) typically involves multiple steps. The initial step often includes the preparation of the octafluorobiphenyl core, followed by the introduction of the oxybenzene moieties. The final step involves the formation of the tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione rings. Reaction conditions generally require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while halogenation can produce halogenated biphenyl compounds.
Scientific Research Applications
2,2’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of high-performance materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and biphenyl core allow it to engage in specific binding interactions, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one: Shares structural similarities but lacks the extensive fluorination and biphenyl core.
Ethyl acetoacetate: A simpler compound with different functional groups and reactivity.
Uniqueness
2,2’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is unique due to its high degree of fluorination and complex structure, which confer distinct electronic and steric properties. These features make it particularly valuable for applications requiring specific molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C42H24F8N2O6 |
---|---|
Molecular Weight |
804.6 g/mol |
IUPAC Name |
4-[3-[4-[4-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]-2,3,5,6-tetrafluorophenyl]-2,3,5,6-tetrafluorophenoxy]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C42H24F8N2O6/c43-29-27(30(44)34(48)37(33(29)47)57-21-5-1-3-19(13-21)51-39(53)23-15-7-8-16(11-15)24(23)40(51)54)28-31(45)35(49)38(36(50)32(28)46)58-22-6-2-4-20(14-22)52-41(55)25-17-9-10-18(12-17)26(25)42(52)56/h1-10,13-18,23-26H,11-12H2 |
InChI Key |
VGWCBSMAYYBEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)OC5=C(C(=C(C(=C5F)F)C6=C(C(=C(C(=C6F)F)OC7=CC=CC(=C7)N8C(=O)C9C1CC(C9C8=O)C=C1)F)F)F)F |
Origin of Product |
United States |
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